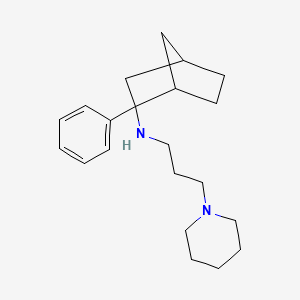
Bicyclo-heptan-2-amine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo-heptan-2-amine derivative 1 is a compound belonging to the class of bicyclic amines These compounds are characterized by their unique bicyclic structure, which consists of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo-heptan-2-amine derivative 1 typically involves a multi-step process. One common method includes the following steps :
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Introduction of the amine group: The bicyclic core is then subjected to a series of reactions to introduce the amine group at the desired position. This can involve the use of reagents such as lithium aluminum hydride (LiAlH4) for reduction and triethylamine (TEA) for amination.
Industrial Production Methods: Industrial production of bicyclo-heptan-2-amine derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Bicyclo-heptan-2-amine derivative 1 can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Bicyclo-heptan-2-amine derivative 1 has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound serves as a ligand for studying receptor interactions in the central nervous system.
Medicine: It has potential therapeutic applications, particularly as an antagonist for certain receptors involved in neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of bicyclo-heptan-2-amine derivative 1 involves its interaction with specific molecular targets, such as receptors in the central nervous system . The compound can act as an antagonist, blocking the activity of these receptors and thereby modulating neurotransmitter release and signal transduction pathways. This makes it a potential candidate for the treatment of neurodegenerative disorders and other conditions involving dysregulated neurotransmission.
Comparison with Similar Compounds
Bicyclo-heptan-2-amine derivative 1 can be compared with other similar compounds, such as:
Memantine: Another bicyclic amine used as an NMDA receptor antagonist for the treatment of Alzheimer’s disease.
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and specific applications.
Uniqueness: this compound is unique due to its specific substitution pattern and its potential as a ligand for various receptors. Its ability to modulate neurotransmitter release and receptor activity sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H32N2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-phenyl-N-(3-piperidin-1-ylpropyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C21H32N2/c1-3-8-19(9-4-1)21(17-18-10-11-20(21)16-18)22-12-7-15-23-13-5-2-6-14-23/h1,3-4,8-9,18,20,22H,2,5-7,10-17H2 |
InChI Key |
XUIHNTYMWPNMJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC2(CC3CCC2C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-((4-bromo-2-chlorophenyl)amino)-4-fluorobenzo[d]thia-zol-6-yl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide](/img/structure/B10833101.png)
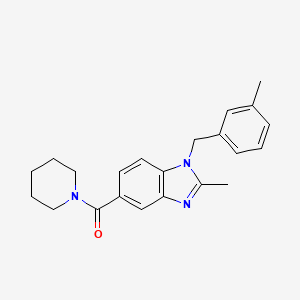
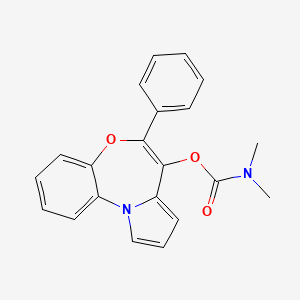
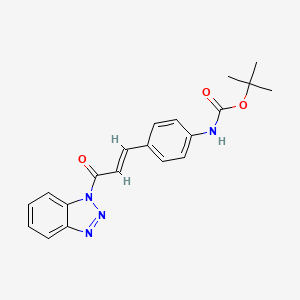
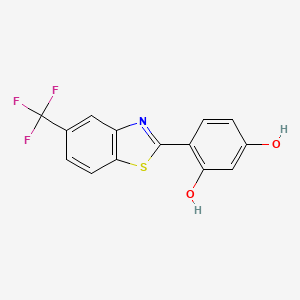


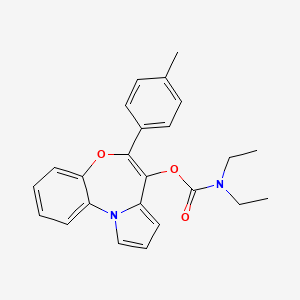
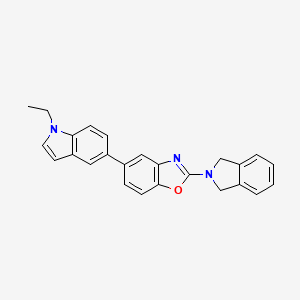
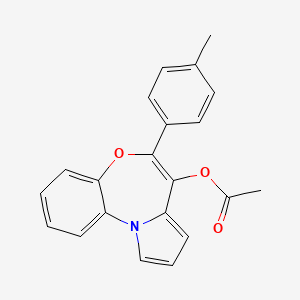

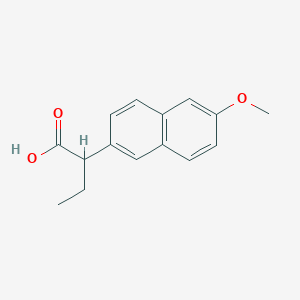
![[4-(1-Aminoethyl)-2,6-difluorophenyl]-isoquinolin-5-ylmethanone](/img/structure/B10833172.png)
![7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B10833175.png)
